molecular formula C11H13NO B13693067 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 82039-17-6

9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Cat. No.: B13693067
CAS No.: 82039-17-6
M. Wt: 175.23 g/mol
InChI Key: ZUQADCMFFFRFLE-UHFFFAOYSA-N
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Description

9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a heterocyclic compound with the molecular formula C11H13NO. It belongs to the class of benzazepines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a seven-membered ring fused to a benzene ring, with a methyl group at the 9th position and a ketone functional group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in ethanol and pyridine yields the desired compound . Another approach involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

82039-17-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

9-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C11H13NO/c1-8-4-2-5-9-6-3-7-10(13)12-11(8)9/h2,4-5H,3,6-7H2,1H3,(H,12,13)

InChI Key

ZUQADCMFFFRFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CCCC(=O)N2

Origin of Product

United States

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